[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate [(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate
Brand Name: Vulcanchem
CAS No.: 14173-62-7
VCID: VC20954551
InChI: InChI=1S/C8H14N6O10/c1-7(15)23-5-10(13(19)20)3-9(12(17)18)4-11(14(21)22)6-24-8(2)16/h3-6H2,1-2H3
SMILES: CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C8H14N6O10
Molecular Weight: 354.23 g/mol

[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate

CAS No.: 14173-62-7

Cat. No.: VC20954551

Molecular Formula: C8H14N6O10

Molecular Weight: 354.23 g/mol

* For research use only. Not for human or veterinary use.

[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate - 14173-62-7

Specification

CAS No. 14173-62-7
Molecular Formula C8H14N6O10
Molecular Weight 354.23 g/mol
IUPAC Name [[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl acetate
Standard InChI InChI=1S/C8H14N6O10/c1-7(15)23-5-10(13(19)20)3-9(12(17)18)4-11(14(21)22)6-24-8(2)16/h3-6H2,1-2H3
Standard InChI Key CHBKPOAEXQUKHL-UHFFFAOYSA-N
SMILES CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator